ethyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate
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Overview
Description
Ethyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and is often found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate typically involves multi-step organic reactions. One possible route could involve the condensation of ethyl acetoacetate with benzylamine to form an intermediate, followed by cyclization with an appropriate reagent to introduce the quinoline ring. The final esterification step would yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually scaled up from laboratory methods to industrial reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or quinoline moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential pharmacological properties due to the presence of the quinoline ring, which is found in many therapeutic agents.
Industry: Could be used in the production of fragrances, flavors, or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The quinoline ring is known to interact with various biological targets, including DNA, proteins, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzyl-3-quinolin-1-yl-3-oxopropanoate: Lacks the dihydro modification on the quinoline ring.
Methyl 2-benzyl-3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of the benzyl group, the dihydroquinoline ring, and the ethyl ester moiety. This combination may confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)18(15-16-9-4-3-5-10-16)20(23)22-14-8-12-17-11-6-7-13-19(17)22/h3-7,9-11,13,18H,2,8,12,14-15H2,1H3 |
InChI Key |
HVNSDYQAEAPJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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